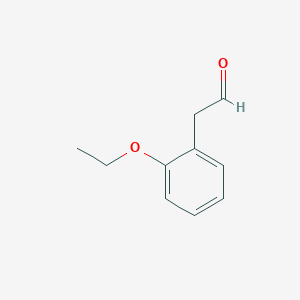

2-(2-Ethoxyphenyl)acetaldehyde

Description

Classification and Structural Characteristics within the Phenylacetaldehyde (B1677652) Homologues

2-(2-Ethoxyphenyl)acetaldehyde belongs to the class of phenylacetaldehydes, which are organic compounds featuring a phenyl group attached to an acetaldehyde (B116499) skeleton. researchgate.net The parent compound, phenylacetaldehyde, is a simple aromatic aldehyde with the chemical formula C₈H₈O. researchgate.net The homologues of phenylacetaldehyde are distinguished by the nature and position of substituents on the phenyl ring.

The defining structural characteristic of this compound is the presence of an ethoxy group (-OCH₂CH₃) at the C2 position (ortho position) of the phenyl ring. This substitution significantly influences the electronic properties and steric environment of the molecule compared to the unsubstituted phenylacetaldehyde. The ethoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring and the adjacent acetaldehyde functional group.

A comparison with its close homologues, such as 2-(2-methoxyphenyl)acetaldehyde and 2-(4-methoxyphenyl)acetaldehyde (B1346790), reveals subtle but important differences. bldpharm.comresearchcommons.org The replacement of the methoxy (B1213986) group with an ethoxy group can alter physical properties like boiling point and solubility, as well as modulate the compound's reactivity in chemical transformations. The position of the alkoxy group is also critical; for instance, the ortho-substituted this compound presents a different steric profile than its para-substituted counterpart, which can be leveraged for regioselective synthesis.

Below is a table comparing the basic properties of this compound with its parent compound and a methoxy-substituted homologue.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| This compound | C₁₀H₁₂O₂ | 164.20 | 253.8±15.0 | 1082435-71-9 |

| Phenylacetaldehyde | C₈H₈O | 120.15 | 195 | 122-78-1 |

| 2-(2-Methoxyphenyl)acetaldehyde | C₉H₁₀O₂ | 150.17 | ~236 | 33567-59-8 |

Overview of Research Trajectories and Academic Significance in Organic Synthesis

The academic significance of this compound and its homologues lies primarily in their utility as intermediates in organic synthesis. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Research involving phenylacetaldehyde derivatives often explores their application as precursors for more complex molecules, including pharmaceuticals and biologically active compounds. For instance, substituted phenylacetaldehydes are employed in the synthesis of heterocyclic compounds, which form the core of many drug molecules. beilstein-journals.org The specific substitution pattern on the phenyl ring, such as the ortho-ethoxy group in this compound, can be crucial for targeting specific biological activities or achieving desired molecular conformations.

One significant area of research is the use of these aldehydes in organocatalytic reactions. researchgate.netmdpi.comresearchgate.net Organocatalysis offers a greener and often more efficient alternative to traditional metal-based catalysis. Phenylacetaldehyde derivatives can participate in various organocatalyzed reactions, such as aldol (B89426) and Michael additions, to generate chiral products with high enantioselectivity. researchgate.net These reactions are fundamental in asymmetric synthesis, a field dedicated to the preparation of single enantiomers of chiral molecules.

Furthermore, these compounds serve as valuable substrates in the development of new synthetic methods. For example, studies on the iron-catalyzed regioselective oxidation of terminal alkenes have utilized substituted styrenes to produce the corresponding phenylacetaldehydes, demonstrating novel approaches to aldehyde synthesis. rsc.org The reactivity of the aldehyde group in compounds like this compound also makes them key components in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. nih.gov

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the established reactivity and synthetic utility of its close homologues strongly suggest its potential as a valuable building block in contemporary organic synthesis. The unique electronic and steric properties conferred by the ortho-ethoxy group provide a platform for further investigation into its applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIHVEOSCANMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethoxyphenyl Acetaldehyde

Direct Synthetic Routes

Direct synthesis of 2-(2-ethoxyphenyl)acetaldehyde can be approached through various catalytic methods and multi-step conversions, which are foundational in organic synthesis.

Catalytic Approaches in Aldehyde Formation

Catalytic methods provide efficient and selective pathways for the formation of phenylacetaldehydes. A prominent strategy is the oxidation of corresponding styrenes or alcohols.

One effective method is the palladium-catalyzed Wacker-type oxidation of styrenes. For instance, the oxidation of styrene (B11656) derivatives can yield phenylacetaldehyde (B1677652). rug.nl This process often uses a palladium(II) catalyst, such as palladium(II) chloride, with an oxidant like a copper salt or p-benzoquinone, in a suitable solvent. rug.nlresearchgate.net For example, the oxidation of styrene to phenylacetaldehyde has been achieved using a [PdCl2(MeCN)2] catalyst and benzoquinone as the oxidant in tert-butanol. rug.nl While not specifically documented for 2-ethoxystyrene, this methodology is broadly applicable to substituted styrenes.

Another catalytic route is the oxidation of the corresponding alcohol, 2-(2-ethoxyphenyl)ethanol. This transformation can be achieved using various oxidizing agents and catalytic systems. While industrial methods for phenylacetaldehyde itself sometimes employ catalytic dehydrogenation of 2-phenylethanol (B73330) over silver or gold catalysts, other lab-scale methods use chromium-based reagents or milder, more selective modern oxidation systems. scentree.co

A one-pot synthesis method for producing phenylacetaldehyde from styrene has been described using heterogeneous metal oxide catalysts like Ag2O with cumene (B47948) hydroperoxide as the oxidant. This approach achieved up to 45% selectivity for phenylacetaldehyde at 60% styrene conversion and avoids waste-producing acid or alkaline washes. scribd.com

| Method | Catalyst/Reagents | Precursor | Key Advantages |

| Wacker-type Oxidation | Pd(II) salt (e.g., PdCl2), oxidant (e.g., CuCl, benzoquinone) | Styrene derivative | High selectivity for aldehyde, applicable to various substituted styrenes. rug.nl |

| Alcohol Dehydrogenation | Silver or Gold catalyst | 2-Phenylethanol derivative | Industrial applicability, direct conversion. scentree.co |

| Heterogeneous Oxidation | Metal oxide (e.g., Ag2O), Cumene Hydroperoxide (CHP) | Styrene | One-pot process, no aqueous waste streams. scribd.com |

Multi-Step Conversions from Ortho-Substituted Phenyl Precursors

Multi-step synthesis provides a versatile approach to constructing this compound from readily available ortho-substituted starting materials. A plausible synthetic sequence can be designed starting from precursors like 2-ethoxyphenol, 2-ethoxybenzaldehyde (B52182), or 2-ethoxyiodobenzene.

A common strategy involves the construction of the two-carbon side chain onto the aromatic ring. For example, starting with 2-ethoxybenzaldehyde, a Wittig reaction with a suitable phosphonium (B103445) ylide (e.g., methoxymethyl)triphenylphosphonium chloride) would yield a vinyl ether. Subsequent hydrolysis of this vinyl ether under acidic conditions would furnish the desired aldehyde, this compound.

Alternatively, a Darzens glycidic ester synthesis starting from 2-ethoxybenzaldehyde and an alkyl chloroacetate (B1199739) can produce a glycidic ester. Saponification followed by decarboxylation of the resulting glycidic acid affords the target aldehyde. This method is a classic route to phenylacetaldehydes.

Another viable multi-step route begins with 2-ethoxyphenylethanol, which can be synthesized from 2-ethoxyphenol. The alcohol can then be oxidized to the aldehyde using a variety of standard oxidation protocols, such as Swern oxidation or using reagents like pyridinium (B92312) chlorochromate (PCC), to avoid over-oxidation to the carboxylic acid. The synthesis of phenolic ethers can be achieved through methods like the Baeyer-Villiger oxidation of substituted benzaldehydes or acetophenones. core.ac.uk

A general approach to substituted isoquinolines involves the palladium-catalyzed cross-coupling of N-tert-butyl-2-(1-alkynyl)benzaldimines, highlighting the manipulation of ortho-substituted precursors in complex syntheses. beilstein-journals.org Similarly, the synthesis of other complex molecules often relies on building upon ortho-substituted phenyl rings, as seen in the preparation of intermediates for drugs like lapatinib. beilstein-journals.org

Advanced Synthetic Strategies

Modern organic synthesis seeks not only to create molecules but to do so with high precision and efficiency. Advanced strategies for preparing phenylacetaldehydes focus on controlling stereochemistry and employing innovative technologies to improve reaction outcomes.

Stereoselective and Enantioselective Methodologies in Aldehyde Synthesis

While this compound itself is achiral, the synthesis of its derivatives bearing a stereocenter on the acetaldehyde (B116499) side-chain (at the α-position) requires stereoselective methods. Such chiral α-substituted phenylacetaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

The development of asymmetric aldol (B89426) reactions is a cornerstone of stereoselective synthesis. msu.edu For instance, the reaction of an enolate with a chiral aldehyde, or a chiral enolate with an achiral aldehyde, can lead to diastereoselective product formation. Models such as the Felkin-Ahn model help predict the stereochemical outcome of nucleophilic additions to chiral aldehydes. libguides.com

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines, such as proline and its derivatives, can catalyze the α-functionalization of aldehydes and ketones. For example, the asymmetric Michael addition of phenylacetaldehydes to nitroalkenes can be catalyzed by chiral organocatalysts like diphenylprolinol trimethylsilyl (B98337) (TMS) ether to produce chiral intermediates with high enantioselectivity.

Another strategy involves the use of chiral auxiliaries. An enantiomerically pure chiral auxiliary is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. This approach has been successfully used in the enantioselective synthesis of various compounds. libguides.com

| Strategy | Principle | Example Application |

| Chiral Pool Synthesis | Utilizes readily available chiral natural products as starting materials. | Synthesis of complex molecules starting from chiral amino acids or terpenes. |

| Chiral Auxiliaries | A temporary chiral group directs the stereoselective formation of a new stereocenter. | Evans auxiliaries in asymmetric alkylation or aldol reactions. libguides.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. | Proline-catalyzed asymmetric aldol or Mannich reactions. |

| Substrate Control | An existing stereocenter in the substrate molecule directs the formation of a new stereocenter. | 1,2-induction in nucleophilic addition to chiral aldehydes, rationalized by Felkin-Ahn or Cram chelation models. msu.edulibguides.com |

Innovations in Reaction Conditions and Catalyst Systems for Phenylacetaldehydes

Recent advancements in chemical synthesis have introduced novel catalysts and reaction conditions that offer improved yields, selectivity, and sustainability for the production of phenylacetaldehydes and related compounds.

Novel Catalyst Systems:

Metal-Organic Frameworks (MOFs): Zirconium-containing UiO-66 MOFs have been demonstrated as efficient and reusable heterogeneous catalysts for the acetalization of phenylacetaldehyde, a reaction often used for protection or fragrance synthesis. rsc.org These materials possess tunable acidic sites that drive the catalytic process.

Rhodium(III) Catalysis: Rh(III)-catalyzed oxidative C–H/C–H cross-coupling of aldehyde phenylhydrazones provides a route to functionalized 1H-indazoles, demonstrating novel reactivity pathways for aldehyde derivatives. nih.gov

Laccase Catalysis: The enzyme laccase has been used in the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles from benzaldehyde (B42025) derivatives, showcasing the potential of biocatalysis for clean and selective synthesis at room temperature. rsc.org

Innovative Reaction Conditions:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. biotage.com This technique has been applied to a wide range of organic transformations including oxidations, reductions, and coupling reactions relevant to aldehyde synthesis.

Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than in batch mode offers advantages in safety, scalability, and process control. This approach has been applied to the synthesis of pharmaceutical intermediates, including those derived from phenylacetaldehydes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis enables unique chemical transformations under mild conditions. For example, an organophotoredox-mediated process has been developed for the direct synthesis of 2-hydroxytrifluoroethylacetophenones from styrenes, showcasing novel difunctionalization reactions. acs.orgnih.gov

These advanced strategies represent the forefront of synthetic chemistry, aiming for more efficient, selective, and environmentally benign production of valuable chemical compounds like this compound.

Reactivity and Transformational Chemistry of 2 2 Ethoxyphenyl Acetaldehyde

Carbonyl Group Reactivity in Complex Molecule Assembly

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.comchemistrystudent.com This reactivity is central to the construction of more complex molecular architectures.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The partially positive carbonyl carbon is a prime target for various nucleophiles. savemyexams.comchemistrystudent.com

Aldol (B89426) Condensation : In an aldol condensation, an enolate ion adds to a carbonyl compound. wikipedia.orgmagritek.com 2-(2-Ethoxyphenyl)acetaldehyde, possessing α-hydrogens, can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde to form a β-hydroxy aldehyde, also known as an aldol addition product. masterorganicchemistry.compressbooks.pub Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either acid or base. magritek.comallen.in Crossed aldol condensations, where this compound reacts with a different aldehyde or ketone, are also possible and can lead to a mixture of products unless one of the carbonyl compounds cannot form an enolate. wikipedia.orgucla.edu The Claisen-Schmidt condensation is a specific type of crossed aldol condensation where an aldehyde or ketone reacts with an aromatic aldehyde that lacks α-hydrogens. ucla.eduuomustansiriyah.edu.iq

Knoevenagel Condensation : This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, and the catalyst is typically a weak base like an amine. wikipedia.orgresearchgate.net The reaction involves a nucleophilic addition to the aldehyde followed by dehydration to yield a C=C double bond. wikipedia.orgresearchgate.net The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and has been used to synthesize various chemical intermediates and bioactive molecules. researchgate.netscielo.org.mxrsc.org The choice of catalyst and reaction conditions can significantly influence the outcome and yield of the reaction. scielo.org.mxaston.ac.uk

Aldehydes react reversibly with alcohols to form hemiacetals and subsequently acetals. libretexts.org This reaction is typically acid-catalyzed. libretexts.org

Hemiacetal Formation : The addition of one equivalent of an alcohol to the carbonyl group of this compound results in the formation of a hemiacetal. This intermediate contains both a hydroxyl and an alkoxy group attached to the same carbon. libretexts.org Intramolecular hemiacetal formation can occur if a hydroxyl group is present elsewhere in the molecule, leading to a cyclic structure. libretexts.orgnih.gov

Acetal (B89532) Formation : In the presence of excess alcohol and an acid catalyst, the hemiacetal intermediate can react further to form an acetal, where two alkoxy groups are attached to the former carbonyl carbon. wikipedia.orgmasterorganicchemistry.com Water must be removed from the reaction mixture to drive the equilibrium towards acetal formation. libretexts.orgwikipedia.org Acetals are stable in neutral to basic conditions, making them useful as protecting groups for the aldehyde functionality during other chemical transformations. masterorganicchemistry.com For instance, 2-(2-Ethoxyphenoxy)acetaldehyde diethyl acetal is a known derivative. mybiosource.com

Table 1: Key Carbonyl Group Reactions of this compound

| Reaction Type | Reagents/Catalyst | Product Type |

|---|---|---|

| Aldol Addition | Base or Acid | β-Hydroxy aldehyde |

| Aldol Condensation | Base or Acid, Heat | α,β-Unsaturated aldehyde |

| Knoevenagel Condensation | Active Methylene Compound, Weak Base | α,β-Unsaturated product |

| Hemiacetal Formation | Alcohol (1 eq.), Acid | Hemiacetal |

| Acetal Formation | Alcohol (excess), Acid | Acetal |

Aromatic Moiety Functionalization and Derivatization

The ethoxy-substituted benzene (B151609) ring in this compound can undergo various reactions to introduce new functional groups or modify existing ones.

The aromatic ring can act as a nucleophile and react with electrophiles in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comdalalinstitute.com The ethoxy group (-OEt) is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom's lone pairs. dalalinstitute.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the ethoxy group.

Common EAS reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring. libretexts.org

Halogenation : Treatment with a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3) results in the substitution of a hydrogen atom with a halogen. libretexts.org

Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). libretexts.org

Friedel-Crafts Alkylation/Acylation : These reactions introduce an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.com

The directing effects of the ethoxy group and the acetaldehyde (B116499) side chain would need to be considered to predict the major product in these reactions.

The methylene group (CH2) adjacent to the aromatic ring can also be a site for chemical modification. Reactions at this position are often influenced by the presence of the aromatic ring. For example, certain oxidation reactions can target this benzylic position.

Role in Condensation and Cycloaddition Reactions

Beyond the simple additions and substitutions, this compound can participate in more complex reactions that lead to the formation of cyclic structures.

Condensation Reactions : As discussed in the context of aldol and Knoevenagel reactions, condensation reactions are crucial for building larger molecules. pressbooks.pub These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in synthetic organic chemistry. allen.in The Claisen-Schmidt condensation, a type of crossed aldol reaction, is particularly relevant for aromatic aldehydes. uomustansiriyah.edu.iq

Cycloaddition Reactions : While direct participation of the aldehyde in cycloadditions is less common, derivatives of this compound can undergo such reactions. For instance, the double bond formed from a Knoevenagel condensation could potentially act as a dienophile in a Diels-Alder [4+2] cycloaddition. Furthermore, electron-transfer-induced intermolecular [2+2] cycloaddition reactions have been reported for olefins possessing an alkoxyphenyl group. acs.org The molecule can also be a precursor to compounds that undergo intramolecular cycloadditions, such as the formation of dibenzoindazoles from 2'-alkynyl-biaryl-2-aldehydes. mdpi.com Organocatalytic [6+2] cycloadditions have been explored with aryl acetaldehydes and pyrrole (B145914) derivatives. acs.org

Oxidative and Reductive Transformations of the Aldehyde Functionality

The aldehyde functional group in this compound is a key site for chemical reactivity, readily undergoing both oxidation to form a carboxylic acid and reduction to yield a primary alcohol. These transformations are fundamental in synthetic organic chemistry, allowing for the conversion of the aldehyde into other valuable functional groups.

Oxidative Transformations

The oxidation of this compound results in the formation of 2-(2-ethoxyphenyl)acetic acid. This conversion involves the addition of an oxygen atom to the aldehyde group. While specific studies detailing the oxidation of this compound are not extensively documented, the reactivity can be inferred from the well-established oxidation of analogous aromatic aldehydes. For instance, the structurally similar 2-(4-methoxyphenyl)acetaldehyde (B1346790) can be oxidized to 4-methoxyphenylacetic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) google.com. It is also known that 2-phenylethanol (B73330) can be oxidized first to phenylacetaldehyde (B1677652) and then subsequently to phenylacetic acid, demonstrating the general susceptibility of this class of compounds to oxidation rptu.de.

A variety of reagents are capable of effecting the oxidation of aldehydes to carboxylic acids. mdpi.com The choice of oxidant often depends on the desired reaction conditions and the presence of other functional groups in the molecule. For a compound like this compound, both strong and mild oxidizing agents could be employed. Strong oxidants like potassium permanganate or Jones reagent (CrO₃ in aqueous sulfuric acid) would readily convert the aldehyde to the corresponding carboxylic acid. mdpi.com Milder, more selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) under specific conditions or other specialized reagents, could also be utilized, particularly if other sensitive functional groups were present in a more complex derivative of the parent molecule. chemguide.co.uk The general transformation is depicted below:

General Scheme for Oxidation of this compound

This compound → [Oxidizing Agent] → 2-(2-Ethoxyphenyl)acetic acid

Reductive Transformations

The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, 2-(2-ethoxyphenyl)ethanol. This transformation is typically achieved through the use of hydride-based reducing agents. Common and effective reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the aldehyde. google.com

Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling and selectivity, typically used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). For the reduction of a simple aldehyde like this compound, sodium borohydride would be a suitable and convenient choice. The general reaction is as follows:

General Scheme for Reduction of this compound

This compound → [Reducing Agent] → 2-(2-Ethoxyphenyl)ethanol

The synthesis of 2-(4-ethoxyphenyl)ethanol (B1360133) from the corresponding ester has been documented using a potassium borohydride/lithium chloride system, which highlights the utility of borohydride reagents in producing substituted phenylethanols. Furthermore, biological reduction methods, such as the use of phenylacetaldehyde reductase, also confirm the facile conversion of phenylacetaldehydes to their corresponding alcohols.

The table below summarizes the expected oxidative and reductive transformations of this compound based on the reactivity of analogous compounds.

| Transformation | Starting Material | Product | Typical Reagents |

| Oxidation | This compound | 2-(2-Ethoxyphenyl)acetic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), Jones Reagent |

| Reduction | This compound | 2-(2-Ethoxyphenyl)ethanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Computational and Theoretical Chemistry of 2 2 Ethoxyphenyl Acetaldehyde

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecules at the electronic level. For a molecule like 2-(2-Ethoxyphenyl)acetaldehyde, which possesses a flexible side chain and an aromatic ring, these methods can provide invaluable insights into its structure, stability, and reactivity. Density Functional Theory (DFT) is a common and effective method for such investigations.

Electronic Configuration and Bonding Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound are governed by the distribution of its electrons in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO is the orbital from which an electron is most likely to be donated, and its energy level is related to the molecule's ionization potential. For this compound, the HOMO is expected to be predominantly localized on the electron-rich ethoxy-substituted benzene (B151609) ring. The LUMO, on the other hand, is the orbital that is most likely to accept an electron, and its energy is related to the electron affinity. The LUMO is anticipated to be centered on the acetaldehyde (B116499) moiety, specifically the carbonyl group, which is electrophilic in nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated using DFT at the B3LYP/6-31G(d) level)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Conformational Landscape and Potential Energy Surface Studies

Due to the presence of several single bonds, this compound can exist in multiple conformations. The rotational freedom around the C-C bond of the ethyl group, the C-O bond of the ether linkage, and the C-C bond connecting the aromatic ring to the acetaldehyde side chain gives rise to a complex potential energy surface (PES).

Computational studies would involve a systematic exploration of this PES to identify the various stable conformers (local minima) and the transition states that connect them. This is typically achieved by performing relaxed scans of the dihedral angles associated with the rotatable bonds. The relative energies of these conformers determine their population at a given temperature. Understanding the conformational landscape is critical as the geometry of the molecule can significantly influence its physical, chemical, and biological properties. For instance, studies on similar molecules like ethoxybenzene have shown the existence of multiple stable conformers.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Nuclear Magnetic Resonance Chemical Shifts, Electronic Transitions)

Quantum chemical calculations can predict various spectroscopic parameters with a good degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These correspond to the infrared (IR) and Raman active modes of the molecule. The calculated frequencies for the carbonyl stretch, C-O ether stretch, and aromatic C-H bends would be characteristic of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts. These predicted ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure and assigning experimental signals.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis). This method provides information about the energies of electronic transitions, which are related to the absorption wavelengths, and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Carbonyl (C=O) Stretch (IR) | ~1730 cm⁻¹ |

| ¹H NMR Chemical Shift (Aldehyde H) | ~9.8 ppm |

| ¹³C NMR Chemical Shift (Carbonyl C) | ~200 ppm |

| Main Electronic Transition (UV-Vis) | ~275 nm |

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For this compound, computational studies could elucidate the pathways of its various potential reactions.

Transition State Analysis and Reaction Pathway Elucidation

By mapping the potential energy surface for a given reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.

The structure and energy of the transition state are crucial for understanding the reaction mechanism and determining its rate. The energy difference between the reactants and the transition state is the activation energy barrier. Computational methods can be used to locate and characterize these transition states. For instance, in the oxidation of the aldehyde group to a carboxylic acid, the mechanism of oxygen transfer could be meticulously studied.

Influence of Solvation and Catalysis on Reaction Dynamics

Reactions are often carried out in a solvent, which can have a significant impact on the reaction dynamics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction's energetic profile.

Similarly, the role of catalysts can be investigated. By modeling the interaction of this compound with a catalyst, it is possible to understand how the catalyst lowers the activation energy of a reaction. For example, the mechanism of an acid- or base-catalyzed aldol (B89426) condensation involving this aldehyde could be elucidated.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Condition | Calculated Activation Energy (kcal/mol) |

| Gas Phase (Uncatalyzed) | 35 |

| In Water (Implicit Solvation) | 30 |

| With an Acid Catalyst in Water | 20 |

Advanced Computational Modeling Techniques

Advanced computational modeling has become an indispensable tool in modern chemistry, offering profound insights into molecular structure, reactivity, and dynamics. For a molecule like this compound, these techniques can predict a wide range of properties, from the energetics of chemical reactions to its behavior in different environments.

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the energetics of organic reactions, providing detailed information about transition states, activation energies, and reaction mechanisms.

For this compound, DFT calculations could be employed to explore various chemical transformations. For instance, the aldehyde functional group is susceptible to nucleophilic attack, oxidation, and reduction. DFT can model these reactions to predict their feasibility and outcomes. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. These profiles are crucial for understanding reaction kinetics and for the rational design of synthetic pathways.

Theoretical calculations can predict that reactions at the aldehyde group will proceed through specific transition states, and the energy barriers associated with these states determine the reaction rates. For example, in a nucleophilic addition reaction, DFT can elucidate the geometry of the transition state and the associated activation energy.

Due to the absence of specific literature for this compound, the following table presents illustrative data for a model reaction of a structurally similar compound, phenylacetaldehyde (B1677652). The data represents the kind of energetic information that would be obtained from DFT calculations, typically using a functional like B3LYP with a 6-31G* basis set.

Table 1: Illustrative DFT-Calculated Reaction Energetics for the Hydration of Phenylacetaldehyde

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Phenylacetaldehyde + H₂O | B3LYP/6-31G | -498.12345 | 0.00 |

| Transition State | B3LYP/6-31G | -498.09876 | 15.5 |

| Product (Hydrate) | B3LYP/6-31G* | -498.13579 | -7.74 |

Note: This data is illustrative for phenylacetaldehyde and is intended to demonstrate the type of information generated by DFT calculations. It is not experimental data for this compound.

Furthermore, DFT is instrumental in conformational analysis. The ethoxy and acetaldehyde substituents on the phenyl ring of this compound can rotate, leading to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable geometries and the energy barriers for interconversion.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior and interactions of this compound over time, providing insights that are not accessible from static quantum chemical calculations.

MD simulations can be used to understand how this compound behaves in different solvent environments. For example, simulations in an aqueous solution can reveal the structure of the solvation shell around the molecule and the nature of its interactions with water molecules. This is particularly important for understanding its solubility and reactivity in biological or environmental systems. The simulations can track the movement of individual atoms, providing a detailed picture of intermolecular interactions such as hydrogen bonding between the aldehyde oxygen and solvent molecules.

These simulations can also provide information on the conformational dynamics of the molecule. While DFT can identify stable conformers, MD simulations can show the transitions between these conformations and the timescales on which they occur. This is crucial for understanding how the molecule's shape fluctuates, which can influence its reactivity and biological activity.

The following table provides an example of the type of data that can be extracted from an MD simulation, in this case, illustrating the interaction of a solute molecule like phenylacetaldehyde with a water solvent.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of Phenylacetaldehyde in Water

| Property | Description | Illustrative Value |

| Radial Distribution Function (g(r)) Peak for Carbonyl Oxygen - Water Hydrogen | Position of the first peak, indicating the average distance to the nearest solvent hydrogen atoms. | 1.8 Å |

| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to the solvent. | -5.2 kcal/mol |

| Diffusion Coefficient | A measure of the molecule's mobility within the solvent. | 0.6 x 10⁻⁵ cm²/s |

Note: This data is for the related compound phenylacetaldehyde and serves to illustrate the outputs of MD simulations. It is not experimental data for this compound.

By combining MD simulations with quantum mechanical methods (QM/MM simulations), it is also possible to model chemical reactions in a solvent environment, providing a more realistic picture of reaction energetics and mechanisms than gas-phase DFT calculations alone.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 2 Ethoxyphenyl Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Environment Analysis

One-dimensional ¹H and ¹³C NMR spectra reveal the different types of hydrogen and carbon atoms present in a molecule based on their distinct chemical shifts (δ), which are influenced by the local electronic environment.

In the ¹H NMR spectrum of 2-(2-Ethoxyphenyl)acetaldehyde, a highly characteristic signal for the aldehyde proton is expected to appear far downfield, typically in the range of δ 9.5-10.0 ppm. This proton would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) alpha to the carbonyl group would likely resonate around δ 3.6-3.8 ppm as a doublet. The ethoxy group protons would present as a quartet around δ 4.0-4.2 ppm (the OCH₂ group) and a triplet around δ 1.3-1.5 ppm (the CH₃ group). The four protons on the ortho-disubstituted benzene (B151609) ring would appear in the aromatic region (δ 6.8-7.3 ppm) with complex splitting patterns due to their distinct environments and couplings to each other.

The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the aldehyde carbonyl carbon, expected around δ 200-202 ppm. The carbons of the aromatic ring would appear between δ 110-160 ppm, with the carbon atom bonded to the ethoxy group (C-O) resonating at the more downfield end of this range. The methylene carbon of the ethoxy group would be found around δ 63-65 ppm, while the methylene carbon adjacent to the carbonyl is expected near δ 45-50 ppm. The terminal methyl carbon of the ethoxy group would be the most upfield signal, appearing around δ 14-16 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CHO | 9.75 | t (triplet) | 201.5 |

| Ar-CH₂- | 3.70 | d (doublet) | 48.0 |

| -OCH₂CH₃ | 4.10 | q (quartet) | 64.0 |

| -OCH₂CH₃ | 1.40 | t (triplet) | 15.0 |

| Aromatic C-H | 6.8 - 7.3 | m (multiplet) | 112.0 - 130.0 |

| Aromatic C-O | - | - | 157.0 |

| Aromatic C-C | - | - | 125.0 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by establishing relationships between nuclei. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, a COSY spectrum would show a cross-peak between the aldehyde proton (δ ~9.75 ppm) and the adjacent methylene protons (δ ~3.70 ppm). It would also show a clear correlation between the quartet of the ethoxy group (δ ~4.10 ppm) and its corresponding triplet (δ ~1.40 ppm), confirming the ethyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the signal at δ ~9.75 ppm in the proton dimension would correlate with the carbon signal at δ ~201.5 ppm, confirming the aldehyde group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule. libretexts.org Key HMBC correlations would include the aldehyde proton showing a cross-peak to the methylene carbon and the carbonyl carbon. The methylene protons (Ar-CH₂) would correlate with the carbonyl carbon and several aromatic carbons, establishing the connection of the acetaldehyde (B116499) moiety to the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation.

For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band for the C=O stretch of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. docbrown.info Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde proton, which usually appears as two weak bands between 2700-2900 cm⁻¹. docbrown.info Other expected absorptions include C(sp²)-H stretches for the aromatic ring (above 3000 cm⁻¹), C(sp³)-H stretches for the ethyl and methylene groups (below 3000 cm⁻¹), and characteristic C-O stretching bands for the aromatic ether linkage around 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

The Raman spectrum would also show a strong band for the C=O stretch, though typically weaker than in the IR spectrum. Aromatic ring vibrations, particularly the ring "breathing" modes, often give rise to strong signals in the Raman spectrum, which would be expected in the 1400-1600 cm⁻¹ region for the phenyl group. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Stretch | Aldehyde (-CHO) | 2700 - 2900 | Weak (two bands) |

| C=O Stretch | Aldehyde | 1720 - 1740 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Variable |

| C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | 1240 - 1260 | Strong |

| C-O Stretch | Aryl-Alkyl Ether (Symmetric) | 1020 - 1050 | Medium |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Interpretation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₂O₂), the calculated exact mass is 164.0837 g/mol .

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. The pattern of these fragments provides valuable structural information. libretexts.org

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the hydrogen atom from the aldehyde (M-1) or the entire formyl group (•CHO, M-29) are common for aldehydes. libretexts.orgmiamioh.edu

Benzylic cleavage: Fission of the bond between the methylene group and the carbonyl group would be favorable, leading to the formation of a stable ethoxybenzyl cation (m/z 121).

Ether fragmentation: Cleavage of the ethyl group from the ether oxygen could occur, leading to a loss of ethene (C₂H₄, M-28) via a rearrangement, resulting in a fragment at m/z 136.

The base peak in the spectrum would likely be the ethoxybenzyl cation (m/z 121) or the tropylium (B1234903) ion derivative formed from it.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 136 | [M - C₂H₄]⁺• | Loss of ethene from ethoxy group |

| 135 | [M - CHO]⁺ | Loss of formyl radical |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of benzyl (B1604629) fragment |

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation and how it packs into a crystal lattice.

As of this writing, a crystal structure for this compound is not available in public crystallographic databases. This is likely because the compound is a liquid or oil at room temperature, making single crystal growth challenging.

However, if a suitable crystalline derivative could be prepared and analyzed, XRD would provide invaluable information. It would confirm the connectivity established by NMR and reveal the preferred orientation of the ethoxy group relative to the phenyl ring and the conformation of the acetaldehyde side chain. This data is crucial for understanding intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking, which govern the solid-state properties of the material.

Applications of 2 2 Ethoxyphenyl Acetaldehyde As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The aldehyde functional group is one of the most versatile in organic chemistry, and in 2-(2-Ethoxyphenyl)acetaldehyde, it serves as a key handle for carbon-carbon bond formation. This reactivity allows chemists to elaborate the simple starting material into significantly more complex structures. The acetaldehyde (B116499) moiety can readily participate in a variety of fundamental organic reactions, making it an essential building block.

Key reactions involving the aldehyde group include:

Aldol (B89426) Condensation: Reaction with enolates derived from ketones or other aldehydes to form β-hydroxy aldehydes or ketones, which can be further dehydrated to yield α,β-unsaturated systems.

Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond, providing a powerful method for alkene synthesis with high stereocontrol.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon creates a new carbon-carbon single bond and a secondary alcohol, which can serve as a precursor for further functionalization.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted amines, a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups.

The 2-ethoxyphenyl group influences these reactions by imparting specific steric and electronic properties. The ortho-ethoxy group can sterically hinder the approach to the carbonyl, potentially influencing the stereochemical outcome of nucleophilic additions. Electronically, it makes the adjacent aromatic ring electron-rich, which can be a factor in reactions involving the ring itself.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.gov Aldehydes are critical starting materials for many heterocyclic syntheses. frontiersin.org this compound is a particularly suitable precursor for the synthesis of substituted tetrahydroisoquinolines via the Pictet-Spengler reaction . wikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. name-reaction.comjk-sci.com The electron-donating nature of the ortho-ethoxy group on the this compound reactant activates the aromatic ring, facilitating the crucial ring-closure step under milder conditions than might be required for unsubstituted or deactivated rings. jk-sci.com

General Mechanism of the Pictet-Spengler Reaction:

Imine Formation: The amine group of the β-arylethylamine attacks the carbonyl carbon of this compound.

Iminium Ion Formation: Subsequent dehydration under acidic conditions forms a reactive iminium ion. nrochemistry.com

Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion, forming a new six-membered ring.

Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the tetrahydroisoquinoline product.

The use of this compound in this reaction would lead to the formation of a 1-((2-ethoxyphenyl)methyl)tetrahydroisoquinoline scaffold, a core structure that can be further modified to generate libraries of complex molecules for drug discovery and other applications.

Exemplified Pictet-Spengler Reaction

| Reactant 1 | Reactant 2 | Product Class |

| β-Phenylethylamine | This compound | 1-((2-Ethoxyphenyl)methyl)-1,2,3,4-tetrahydroisoquinoline |

| Tryptamine | This compound | 1-((2-Ethoxyphenyl)methyl)-1,2,3,4-tetrahydro-β-carboline |

Role in the Generation of Advanced Intermediates for Specialty Chemicals and Fine Chemicals

The products derived from this compound are themselves valuable advanced intermediates for the synthesis of high-value specialty and fine chemicals. Specialty chemicals are performance-oriented products, including pharmaceuticals, agrochemicals, and electronic materials, where a specific molecular structure imparts a desired function.

The heterocyclic structures synthesized in section 6.2, such as substituted tetrahydroisoquinolines and β-carbolines, are privileged scaffolds in medicinal chemistry. They form the core of numerous biologically active compounds, including anti-inflammatory and analgesic drugs. chemimpex.com The specific substitution pattern provided by the 2-ethoxyphenyl group can be crucial for modulating the biological activity, solubility, and metabolic stability of a potential drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethoxyphenyl)acetaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation reactions. A general procedure involves reacting 2-ethoxyphenol derivatives with chloroacetaldehyde precursors in the presence of a weak base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile. Reaction optimization includes:

- Temperature control : Room temperature to 60°C to minimize side reactions.

- Reaction monitoring : Thin-layer chromatography (TLC) with toluene-methanol (80:20) as the mobile phase to track progress .

- Workup : Filtration to remove excess base and solvent evaporation under reduced pressure. Yield improvements (70–85%) are achieved by adjusting stoichiometry and using anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and ethoxyphenyl substituents.

- FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~2850–2950 cm⁻¹ (C-O-C ether stretch).

- Single-crystal XRD : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .

- UV-Vis spectroscopy : To monitor conjugation effects from the aromatic ring and aldehyde group .

Q. What are the key stability considerations and proper storage conditions for this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at -10°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde group.

- Handling : Use gloves and safety glasses to avoid skin/eye contact. Avoid dust generation and exposure to moisture .

- Stability : The compound is stable under dry, cool conditions but may degrade in acidic/basic environments. Monitor for discoloration or precipitate formation as signs of decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Strategies include:

- Repetition under standardized conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with internal standards.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What experimental strategies are recommended for investigating the reaction mechanisms of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.

- Isotopic labeling : Use deuterated aldehydes (RCHO → RCDO) to trace proton transfer pathways.

- Trapping intermediates : Employ stabilizing agents (e.g., NaBH₄ for enolate intermediates) followed by LC-MS analysis .

Q. What methodologies are appropriate for computational modeling of this compound’s conformational dynamics?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS with OPLS-AA force fields to study torsional flexibility of the ethoxyphenyl-aldehyde bond.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. How should researchers design bioactivity assays to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorogenic substrates.

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.

- ADME profiling : Evaluate solubility (shake-flask method), plasma stability (LC-MS), and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.